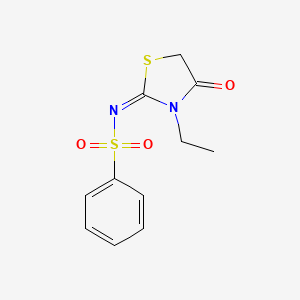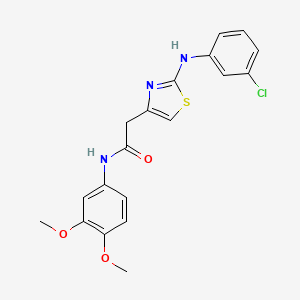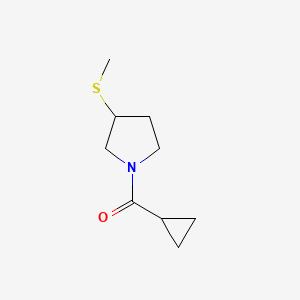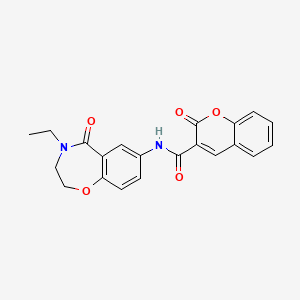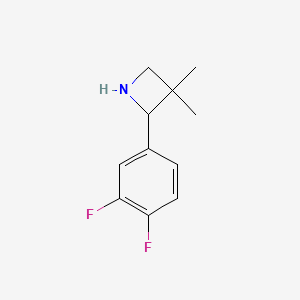
2-(3,4-Difluorophenyl)-3,3-dimethylazetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Difluorophenyl)-3,3-dimethylazetidine is an organic compound characterized by the presence of a difluorophenyl group attached to an azetidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-3,3-dimethylazetidine typically involves the reaction of 3,4-difluorophenyl derivatives with azetidine precursors under controlled conditions. One common method involves the use of cyclopropanation reactions, where 3,4-difluorophenylacrylic acid is reacted with oxalyl chloride in the presence of N,N-dimethylformamide and dichloromethane to produce the corresponding acryloyl chloride . This intermediate is then subjected to further reactions to form the desired azetidine compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and subsequent reactions under optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(3,4-Difluorophenyl)-3,3-dimethylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide (MnO2) in dry dichloromethane (CH2Cl2).
Common Reagents and Conditions
Oxidation: MnO2 in dry CH2Cl2.
Reduction: Borane-tetrahydrofuran or borane-N,N-diethylaniline.
Substitution: Electron-withdrawing groups and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols .
科学研究应用
2-(3,4-Difluorophenyl)-3,3-dimethylazetidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of advanced materials with specific electronic and magnetic properties.
作用机制
The mechanism of action of 2-(3,4-Difluorophenyl)-3,3-dimethylazetidine involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl group can enhance binding affinity and specificity, while the azetidine ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
相似化合物的比较
Similar Compounds
1-(3,4-Difluorophenyl)-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: Similar in structure but contains a triazinyl moiety.
2-(3,4-Difluorophenyl)cyclopropylamine: Shares the difluorophenyl group but has a cyclopropylamine structure.
Uniqueness
2-(3,4-Difluorophenyl)-3,3-dimethylazetidine is unique due to its combination of a difluorophenyl group and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-(3,4-difluorophenyl)-3,3-dimethylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c1-11(2)6-14-10(11)7-3-4-8(12)9(13)5-7/h3-5,10,14H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIKBAZSTLJZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C2=CC(=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
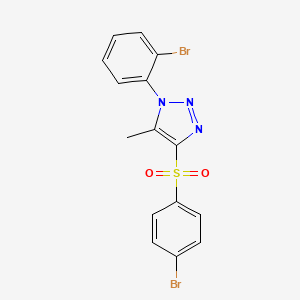
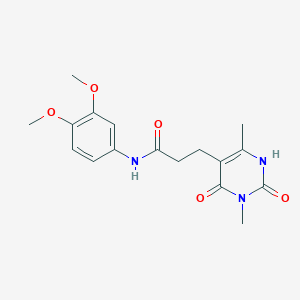
![3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid](/img/structure/B2631921.png)
![3-(3-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2631922.png)
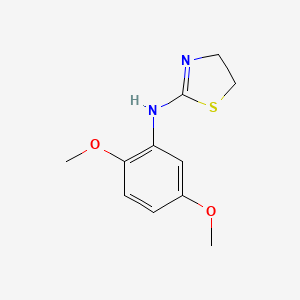
![7-(Azepan-1-yl)-10-(4-chlorobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2631928.png)
![8-(2-aminophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631930.png)
![Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2631931.png)
![6-(4-(benzo[d]oxazol-2-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2631932.png)
![3-(4-fluorophenyl)-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2631933.png)
